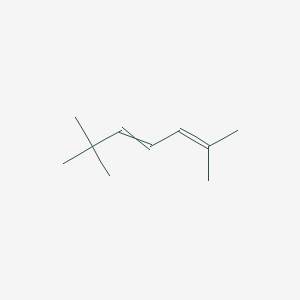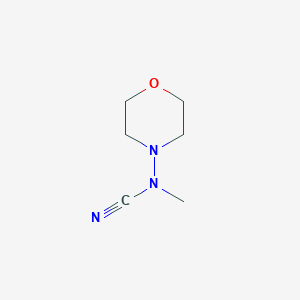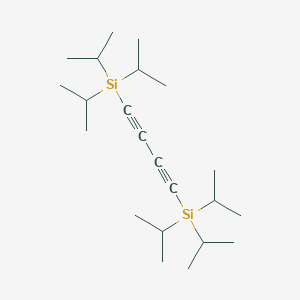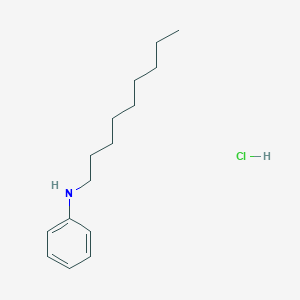![molecular formula C7H11NO7 B14295431 Propanoic acid, 3-[bis(carboxymethyl)amino]-2-hydroxy- CAS No. 119710-97-3](/img/structure/B14295431.png)
Propanoic acid, 3-[bis(carboxymethyl)amino]-2-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 3-[bis(carboxymethyl)amino]-2-hydroxy- is a chemical compound known for its chelating properties. It is often used in various industrial and scientific applications due to its ability to form stable complexes with metal ions. This compound is particularly effective in enhancing the bactericidal effects of certain disinfectants, making it valuable in sanitation and cleaning processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-[bis(carboxymethyl)amino]-2-hydroxy- typically involves the reaction of glycine with formaldehyde and sodium cyanide, followed by hydrolysis. The reaction conditions require careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 3-[bis(carboxymethyl)amino]-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield carboxylic acids, while reduction reactions produce alcohols. Substitution reactions result in the formation of various substituted derivatives .
Applications De Recherche Scientifique
Propanoic acid, 3-[bis(carboxymethyl)amino]-2-hydroxy- has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent to study metal ion interactions and coordination chemistry.
Biology: The compound is employed in biochemical assays to investigate enzyme activities and metal ion dependencies.
Industry: The compound is used in cleaning and sanitation products to enhance the efficacy of disinfectants
Mécanisme D'action
The mechanism of action of propanoic acid, 3-[bis(carboxymethyl)amino]-2-hydroxy- involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can disrupt metal-dependent biological processes in microorganisms, leading to their elimination. This chelating property also makes it effective in reducing the viscosity of biofilms, enhancing the penetration and efficacy of disinfectants .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Carboxymethylamino)propanoic acid: Similar in structure but lacks the hydroxyl group, which affects its chelating properties.
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with a broader range of applications but different structural features.
Nitrilotriacetic acid (NTA): Another chelating agent with similar applications but different binding affinities and stability constants.
Uniqueness
Propanoic acid, 3-[bis(carboxymethyl)amino]-2-hydroxy- is unique due to its specific structure, which provides distinct chelating properties. The presence of both carboxymethyl and hydroxyl groups enhances its ability to form stable complexes with metal ions, making it particularly effective in applications requiring strong and selective chelation .
Propriétés
Numéro CAS |
119710-97-3 |
|---|---|
Formule moléculaire |
C7H11NO7 |
Poids moléculaire |
221.16 g/mol |
Nom IUPAC |
3-[bis(carboxymethyl)amino]-2-hydroxypropanoic acid |
InChI |
InChI=1S/C7H11NO7/c9-4(7(14)15)1-8(2-5(10)11)3-6(12)13/h4,9H,1-3H2,(H,10,11)(H,12,13)(H,14,15) |
Clé InChI |
ODAKQJVOEZMLOD-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(=O)O)O)N(CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


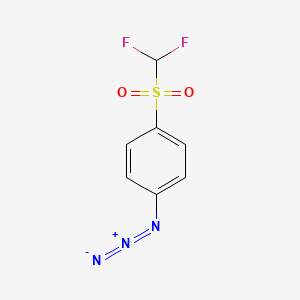
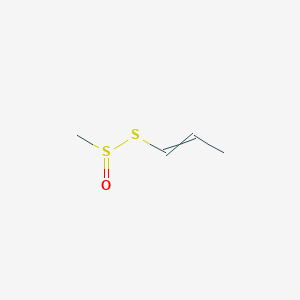
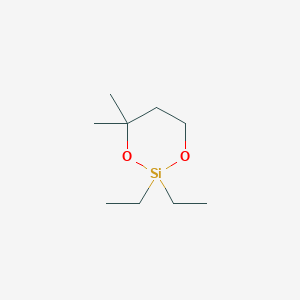
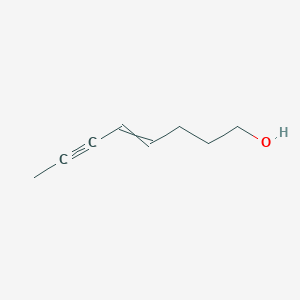
![4-[2-(4-Hydroxyphenyl)ethenyl]benzonitrile](/img/structure/B14295370.png)
![(2R,3S,5R)-5-[6-amino-3-(dimethylamino)-4H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14295375.png)
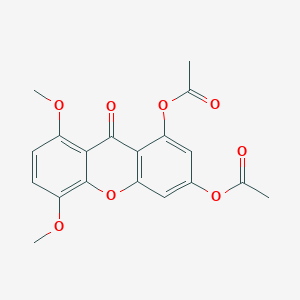
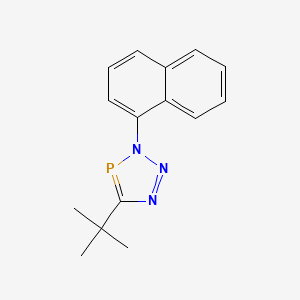
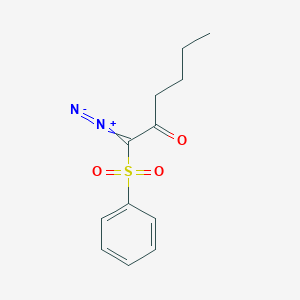
![Pyrrolidine, 1-[(2E)-3-(2-furanyl)-1-oxo-2-propenyl]-](/img/structure/B14295401.png)
